molecular formula C13H15ClN2O2 B12765431 1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride CAS No. 116795-90-5

1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride

Cat. No.: B12765431
CAS No.: 116795-90-5
M. Wt: 266.72 g/mol
InChI Key: GOAYNEVLDZMYAG-UHFFFAOYSA-N
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Description

1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.73 g/mol . This compound is characterized by the presence of an imidazole ring substituted with a benzodioxin moiety, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Benzodioxin Moiety: This step involves the cyclization of appropriate precursors to form the benzodioxin ring.

    Substitution Reaction: The benzodioxin intermediate is then subjected to a substitution reaction with an imidazole derivative under controlled conditions.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzodioxin moiety may enhance the compound’s binding affinity and specificity, contributing to its overall mechanism of action.

Comparison with Similar Compounds

When compared to other similar compounds, 1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride stands out due to its unique structural features and properties. Similar compounds include:

    1H-Imidazole Derivatives: Compounds with different substituents on the imidazole ring, which may exhibit varying biological and chemical properties.

    Benzodioxin Derivatives: Compounds with different substituents on the benzodioxin ring, which may have different applications and activities.

The uniqueness of this compound lies in its specific combination of the imidazole and benzodioxin moieties, which imparts distinct chemical and biological properties.

Properties

CAS No.

116795-90-5

Molecular Formula

C13H15ClN2O2

Molecular Weight

266.72 g/mol

IUPAC Name

5-[(6-methyl-4H-1,3-benzodioxin-8-yl)methyl]-1H-imidazole;hydrochloride

InChI

InChI=1S/C13H14N2O2.ClH/c1-9-2-10(4-12-5-14-7-15-12)13-11(3-9)6-16-8-17-13;/h2-3,5,7H,4,6,8H2,1H3,(H,14,15);1H

InChI Key

GOAYNEVLDZMYAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)CC3=CN=CN3)OCOC2.Cl

Origin of Product

United States

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